molecular formula C13H11NO3 B174472 2-Benzyloxy-nicotinic acid CAS No. 14178-18-8

2-Benzyloxy-nicotinic acid

Cat. No. B174472
CAS RN: 14178-18-8
M. Wt: 229.23 g/mol
InChI Key: FUNQFOUBLCEFIK-UHFFFAOYSA-N
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Description

2-Benzyloxy-nicotinic acid is a biochemical used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-nicotinic acid consists of a benzene ring attached to a nicotinic acid molecule through an oxygen atom . The molecular formula is C13H11NO3, and the average mass is 229.231 Da .

Scientific Research Applications

Organic Chemistry Research

“2-Benzyloxy-nicotinic acid” plays a significant role in the field of organic chemistry. It has been used in studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines . This compound has shown some limitations in terms of asymmetric Wittig rearrangement . However, it has been found that the N-butylamide group, CONHBu, is far superior in promoting the Wittig rearrangement .

Synthesis of Nicotinic Acid Derivatives

“2-Benzyloxy-nicotinic acid” is used in the synthesis of nicotinic acid derivatives . A number of 2-substituted aryl derived from nicotinic acid were synthesized, and 2–Bromo aryl substituents have shown anti-inflammatory and analgesic efficacy .

Pharmacology

Nicotinic acid derivatives, including “2-Benzyloxy-nicotinic acid”, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .

Lipid Metabolism

Nicotinic acid, from which “2-Benzyloxy-nicotinic acid” is derived, has been used for many years as a co-agent to reduce high levels of fats in the blood . Despite these benefits, unwanted side effects have limited its use .

Cardiovascular Disease Treatment

Novel drugs expressible via the niacin receptor or united receptors, addition novel co-medications that inhibit unwanted side effects of niacin, probably be inserted, as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .

Anti-Inflammatory and Analgesic Applications

2-substituted aryl derived from nicotinic acid, including “2-Benzyloxy-nicotinic acid”, have shown anti-inflammatory and analgesic efficacy . This has enabled its use within this class of drugs .

Mechanism of Action

Target of Action

2-Benzyloxy-nicotinic acid, also known as 2-(benzyloxy)nicotinic acid, is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is known that niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

Niacin and its derivatives, including 2-Benzyloxy-nicotinic acid, are involved in several biochemical pathways. They act as precursors of nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by dozens of different enzymes . They are also involved in the NAD-dependent pathways functioning .

Pharmacokinetics

It is known that nicotine, a related compound, equilibrates in the endoplasmic reticulum within 10 seconds (possibly within 1 second) of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .

Action Environment

The action of 2-Benzyloxy-nicotinic acid can be influenced by various environmental factors. For example, the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

properties

IUPAC Name

2-phenylmethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNQFOUBLCEFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354046
Record name 2-Benzyloxy-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-nicotinic acid

CAS RN

14178-18-8
Record name 2-Benzyloxy-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Chloro-nicotinic acid (421) (3 g, 19.04 mmol) was dissolved in anhydrous THF (50 mL) and chilled to 0° C. on an ice bath. NaH (50 mmol, 60% suspension in mineral oil) was added portion wise to the solution over a period of 5 minutes. The resulting mixture was stirred at 0° C. for 30 minutes. Benzyl-alcohol (422) (2.27 g, 21 mmol) was added drop wise over a period of 10 minutes. The ice bath was removed and the mixture was warmed to room temperature over a period of 2 h. The mixture was refluxed for 16 h. LC-MS and TLC (Rf: 0.4–0.5 compared to Rf: 0.1 for compound 421 in 1:1 hexane/EtOAc, single spot) indicated complete reaction at this point. The mixture was diluted with water (300 mL) and the pH was adjusted to ˜6 by the addition of HCl (aqueous, 1M) and the product was extracted with EtOAc (3×200 mL). The combined organic layers were washed with brine (100 mL) via extraction, dried over MgSO4 and concentrated under reduced pressure to give a yellow oil. Recrystallization from EtOAc/hexane gave the desired product (423) as a white powder (2.8 g, 12.2 mmol, 64% yield). LC-MS (ESI): (exact mass: 229.07) m/e=230.2 [M+1]+ (100%), 459.3 [2M+1]+ (90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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